molecular formula C18H20N4O B2568486 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380056-38-0

2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2568486
CAS No.: 2380056-38-0
M. Wt: 308.385
InChI Key: OHCJBGUOURIALL-UHFFFAOYSA-N
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Description

2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-4-carboxaldehyde and a suitable base.

    Formation of the Methoxy Linkage: The methoxy group is introduced via an etherification reaction using methanol and an acid catalyst.

    Introduction of the Nitrile Group: The nitrile group is introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases due to its biological activity.

    Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: Employed in the design of chemical probes to investigate biological pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-3-carbonitrile
  • 2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-2-carbonitrile
  • 2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Uniqueness

The uniqueness of 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The presence of both pyridine and piperidine rings, along with the nitrile group, allows for diverse interactions with biological targets and the potential for various chemical modifications.

Properties

IUPAC Name

2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-11-16-5-8-21-18(10-16)23-14-17-2-1-9-22(13-17)12-15-3-6-20-7-4-15/h3-8,10,17H,1-2,9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCJBGUOURIALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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